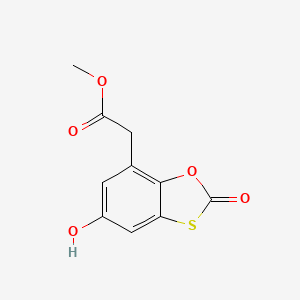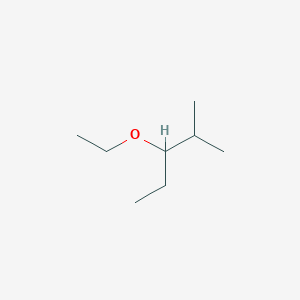
3-Ethoxy-2-methylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2-methylpentane is an organic compound belonging to the class of branched alkanes. It is characterized by its molecular formula C8H18O and is known for its unique structural arrangement, which includes an ethoxy group attached to the second carbon of a methylpentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 3-Ethoxy-2-methylpentane is through the Williamson ether synthesis . This involves the reaction of an alkyl halide with an alkoxide ion. Specifically, ethanol can be used to obtain the alkyl halide, while 3-methylpentan-2-ol provides the alkoxide ion . The reaction is an S_N2 reaction, which requires primary alkyl halides to minimize steric hindrance .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of Williamson ether synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-2-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as halogens or halogenating agents.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: May involve reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions could result in the formation of various halogenated compounds.
Aplicaciones Científicas De Investigación
3-Ethoxy-2-methylpentane has several applications in scientific research:
Chemistry: Used as a solvent or intermediate in organic synthesis.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2-methylpentane involves its interaction with molecular targets through its ether functional group. This can lead to various chemical transformations, depending on the specific pathways and conditions. The S_N2 mechanism is particularly relevant, where the nucleophile attacks the electrophilic carbon, leading to the displacement of a leaving group .
Comparación Con Compuestos Similares
- 2-Ethoxy-3-methylpentane
- 3-Methylpentan-2-ol
- 1-Ethoxypropane
- 3-Chloromethylpentan-1-ol
Comparison: 3-Ethoxy-2-methylpentane is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific research and industrial purposes .
Propiedades
Número CAS |
121637-08-9 |
|---|---|
Fórmula molecular |
C8H18O |
Peso molecular |
130.23 g/mol |
Nombre IUPAC |
3-ethoxy-2-methylpentane |
InChI |
InChI=1S/C8H18O/c1-5-8(7(3)4)9-6-2/h7-8H,5-6H2,1-4H3 |
Clave InChI |
KMRZNLASOHZEMA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
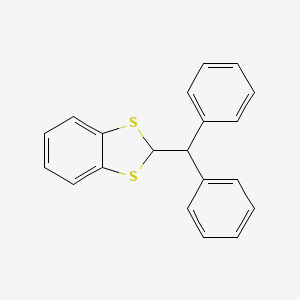
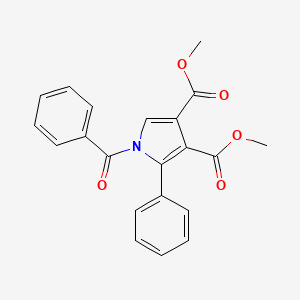

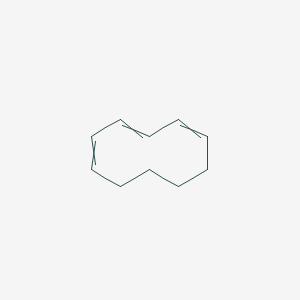
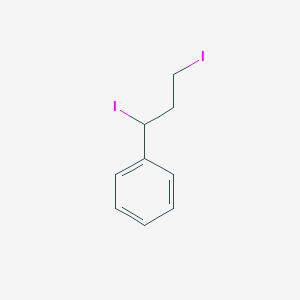
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
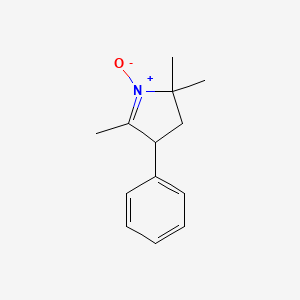
![2-[(2,2,2-Trifluoroethoxy)carbonyl]cyclohexane-1-carboxylate](/img/structure/B14301243.png)
